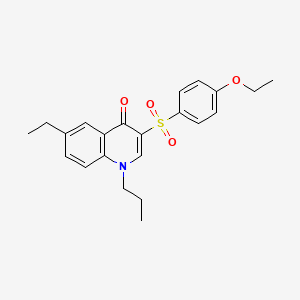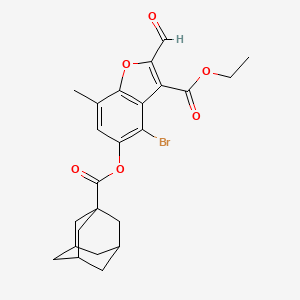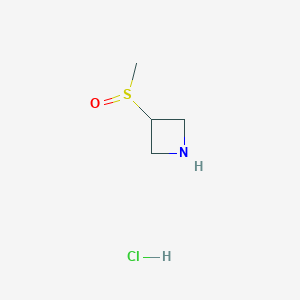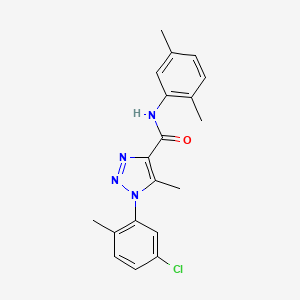
N-(1-(2-methoxyethyl)piperidin-4-yl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The compound likely contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also appears to have a methoxyethyl group attached to the piperidine ring .Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Biological Applications
Analytical Characterization of Psychoactive Compounds : Research involving compounds with structural similarities to "N-(1-(2-methoxyethyl)piperidin-4-yl)-4-phenylbutanamide" includes the analytical profiling of psychoactive arylcyclohexylamines. These compounds, obtained as "research chemicals," were characterized using various analytical techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. This kind of research is crucial for identifying and understanding the pharmacological properties of new psychoactive substances (De Paoli et al., 2013).
Pharmacological Properties of Analogs : The synthesis and evaluation of sila-analogues of high-affinity, selective σ ligands demonstrate the potential for creating compounds with specific receptor affinities. Such research is essential for developing new therapeutic agents targeting the central nervous system (Tacke et al., 2003).
Neuroprotective Potential : Studies have explored the neuroprotective effects of compounds in combination with other agents, such as the use of Quercetin in combination with piperine to counteract neurotoxicity induced by specific neurotoxins. This research highlights the potential therapeutic benefits of compound combinations in treating neurodegenerative diseases (Singh et al., 2017).
Anticonvulsant and Neuroprotective Effects : The synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides have shown significant anticonvulsant and neuroprotective effects, offering insights into the development of safer and more effective treatments for epilepsy and associated neurological conditions (Hassan et al., 2012).
Synthesis and Characterization of Research Chemicals : The test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and its differentiation from meta- and para-substituted isomers demonstrate the importance of analytical chemistry in the identification and understanding of new psychoactive substances. Such research aids in the regulatory control and forensic investigation of these compounds (McLaughlin et al., 2016).
Wirkmechanismus
Target of Action
The primary target of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-phenylbutanamide is the Protein Arginine Methyltransferase 4 (PRMT4) , also known as coactivator-associated arginine methyltransferase 1 (CARM1) . PRMT4 is involved in a variety of biological processes and is considered a candidate oncogene due to its overexpression in several types of cancer .
Mode of Action
This compound, also known as TP-064, inhibits the methyltransferase activity of PRMT4 with high potency . It reduces arginine dimethylation of the PRMT4 substrates BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12) .
Biochemical Pathways
The inhibition of PRMT4 by TP-064 affects the methylation of arginine residues on histones, which can alter gene expression. This can have downstream effects on various cellular processes, including cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of PRMT4 activity. This can lead to changes in gene expression and potentially inhibit the growth of cancer cells .
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-22-15-14-20-12-10-17(11-13-20)19-18(21)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,17H,5,8-15H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMIKIDKWQUYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2984741.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2984742.png)
![8-ethoxy-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2984743.png)



![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2984748.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2984752.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2984754.png)
